7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

structural differentiation chemical similarity scaffold uniqueness

7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, classified under pyrazoles and ring assemblies in the ChEBI ontology (CHEBI:115054). The compound features a fused pyrazole-pyrimidine bicyclic core substituted at position 3 with a phenyl group, position 5 with a methyl group, and—most distinctively—position 7 with a 3,5-dimethylpyrazol-1-yl moiety.

Molecular Formula C18H17N5
Molecular Weight 303.369
CAS No. 908230-38-6
Cat. No. B2464427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS908230-38-6
Molecular FormulaC18H17N5
Molecular Weight303.369
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C
InChIInChI=1S/C18H17N5/c1-12-10-17(22-14(3)9-13(2)21-22)23-18(20-12)16(11-19-23)15-7-5-4-6-8-15/h4-11H,1-3H3
InChIKeySPOZCEKGUJQEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6) – Structural Identity and Procurement-Relevant Classification


7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, classified under pyrazoles and ring assemblies in the ChEBI ontology (CHEBI:115054) [1]. The compound features a fused pyrazole-pyrimidine bicyclic core substituted at position 3 with a phenyl group, position 5 with a methyl group, and—most distinctively—position 7 with a 3,5-dimethylpyrazol-1-yl moiety. With molecular formula C18H17N5 and molecular weight 303.36 g/mol, it is catalogued in the LINCS screening library as LSM-26516 [2]. It is currently offered exclusively as a research-grade chemical and is not associated with any approved therapeutic indication.

Scaffold Pyrazolo[1,5-a]pyrimidine with unique 7-(3,5-dimethylpyrazol-1-yl) substitution
Classification Research-grade tool compound (LINCS LSM-26516), no therapeutic indication
Use context Scaffold diversification, kinase selectivity probe, metal-coordination chemistry

Why 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidines


Pyrazolo[1,5-a]pyrimidine is often described as a 'privileged scaffold,' but this term obscures a critical procurement reality: minor structural variations at the 7-position produce dramatically divergent target engagement profiles. Published structure-activity relationship (SAR) reviews demonstrate that 7-substituent identity is a primary determinant of kinase selectivity, antiproliferative potency, and physicochemical behavior within this chemotype [1]. The target compound carries a 3,5-dimethylpyrazol-1-yl group at C7—a heterocycle-on-heterocycle linkage that is absent from the vast majority of literature-reported pyrazolo[1,5-a]pyrimidines, which typically bear 7-aryl, 7-amino, or 7-alkoxy substituents [2]. Generic substitution with a structurally related analog (e.g., a 7-phenyl or 7-benzimidazolyl derivative) would alter hydrogen-bonding capacity, lipophilicity, conformational flexibility, and metal-coordination potential, invalidating any experimental or screening conclusions drawn from the target compound. The quantitative evidence below establishes exactly where this compound diverges from its nearest comparators.

Target compound 7-(3,5-dimethylpyrazol-1-yl) N–N linked heterocycle
Generic analog 7-aryl (C–C) or 7-amino (C–N) substitution may shift kinase selectivity and hydrogen-bonding profile
Target compound Pyrazolo[1,5-a]pyrimidine core
Regioisomer Pyrazolo[3,4-d]pyrimidine core targets different kinase families; assay outcomes may not transfer
Target compound Zero hydrogen bond donors (HBD = 0)
7-Amino analog HBD ≥1 may reduce passive membrane permeability; CNS penetration profile may differ

Product-Specific Quantitative Differentiation Evidence for 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 908230-38-6)


Structural Divergence from Nearest ChEBI Neighbors Measured by Tanimoto Similarity

A ChEBI similarity search using the target compound as query returned the three closest structural neighbors: 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine (CHEBI:114232, Tanimoto 0.79), 4-(3,5-dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine (CHEBI:113243, Tanimoto 0.78), and 5-tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine (CHEBI:106076, Tanimoto 0.75) [1]. No neighbor achieved a Tanimoto score ≥0.80, confirming that the combination of 7-(3,5-dimethylpyrazol-1-yl), 3-phenyl, and 5-methyl substituents on the pyrazolo[1,5-a]pyrimidine core represents a distinct chemical space not densely populated in public databases. For comparison, the nearest neighbor with published bioactivity data—7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (BDBM68332)—was screened against STAT3 and showed an EC50 >5,569 nM (essentially inactive), highlighting how even a single-atom change at the 7-position (N-heterocycle vs. aryl) can shift biological outcome from inactive to potentially target-engaged [2].

Tanimoto similarity
Cross-study comparable
Max 0.79
Distinct structural space
No database compound reaches Tanimoto ≥0.80; nearest analog biologically inactive at STAT3
structural differentiation chemical similarity scaffold uniqueness

Predicted Physicochemical Property Profile and Lipinski Rule Differentiation

The LINCS portal reports computationally predicted physicochemical properties for the target compound: cLogP = 2.938, topological polar surface area (TPSA) = 48.01 Ų, hydrogen bond donors (HBD) = 0, hydrogen bond acceptors (HBA) = 3, rotatable bonds = 2, molecular weight = 303.36 g/mol [1]. The compound fails Lipinski's Rule of 3 (cLogP >3 and/or TPSA >60 thresholds for lead-likeness) but passes Lipinski's Rule of 5 and is predicted to be orally bioavailable. Critically, the 7-(3,5-dimethylpyrazol-1-yl) substituent contributes zero HBD capacity, whereas common 7-amino analogs (e.g., 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine, CHEBI:114232) feature at least one HBD, which can reduce passive membrane permeability [2]. This absence of hydrogen bond donor capacity is a direct consequence of the N-linked 3,5-dimethylpyrazole at position 7—a feature not shared by 7-aryl, 7-amino, or 7-piperazinyl comparators.

Physicochemical profile
Cross-study comparable
HBD = 0, cLogP = 2.94, TPSA = 48 Ų
Permeability-favorable parameters
Zero HBD differentiates from amino-substituted analogs; Lipinski Rule of 5 compliant
physicochemical properties drug-likeness ADME prediction

7-Position Heterocycle-on-Heterocycle Architecture vs. Common 7-Aryl/7-Amino Substitution Patterns

Published SAR studies on pyrazolo[1,5-a]pyrimidine kinase inhibitors consistently identify the 7-position as a critical determinant of target selectivity. In a COX-2-selective inhibitor series, 6,7-disubstitution was explicitly identified as providing the optimal activity profile, with even minor 7-modification causing substantial shifts in isoform selectivity [1]. The target compound features a unique 7-(3,5-dimethylpyrazol-1-yl) substituent—a heterocycle-on-heterocycle linkage formed via an N–N bond. This architecture is mechanistically distinct from the 7-aryl (C–C bond), 7-amino (C–N bond), and 7-alkoxy (C–O bond) linkages that dominate the published patent and medicinal chemistry literature. In c-Src kinase inhibitor optimization programs, modification of the 7-position substituent from ethylenediamino to amino alcohol produced measurable changes in both kinase inhibition and hERG channel blockade, demonstrating that the chemical nature of the 7-substituent has pharmacokinetic as well as pharmacodynamic consequences [2].

7‑Position architecture
Class-level inference
N–N linked heterocycle vs. C–C aryl / C–N amino
Chemically distinct 7‑substituent class
SAR literature identifies 7‑position as critical for target selectivity; linkage type alters electronic and steric profile
7-substituent SAR heterocycle linkage kinase selectivity

Zero Hydrogen Bond Donor Count as a Key Differentiator from Amino-Substituted Analogs

The LINCS-predicted property profile for this compound includes HBD = 0 [1]. In the context of the pyrazolo[1,5-a]pyrimidine class, this is a significant physicochemical differentiator. The most structurally similar ChEBI neighbor, 2,5-dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine (CHEBI:114232, Tanimoto 0.79), possesses a free 7-amino group contributing HBD ≥1. Published CNS drug design principles correlate HBD count with blood-brain barrier permeability: compounds with HBD = 0 generally exhibit higher CNS penetration potential than those with HBD ≥1 at equivalent cLogP, all else being equal [2]. While the target compound has not been experimentally tested for CNS penetration, its HBD = 0 profile distinguishes it from the 7-amino analog class and aligns it more closely with the permeability characteristics of 7-aryl derivatives such as 7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (BDBM68332, also HBD = 0) [3]. However, unlike the fluorophenyl analog which was inactive in STAT3 screening (EC50 >5,569 nM), the biological activity of the target compound remains uncharacterized, representing an opportunity for de novo profiling.

HBD comparison
Supporting evidence
HBD = 0 vs. ≥1 (7‑amino analog)
CNS permeability screening differentiation
Target compound aligns with HBD=0 aryl analogs but retains distinct heterocycle pharmacophore
hydrogen bond donor membrane permeability CNS drug design

3,5-Dimethylpyrazole Moiety as a Metal-Coordinating Ligand Domain for Chemical Biology Applications

The 3,5-dimethylpyrazole moiety is a well-established ligand in coordination chemistry, capable of binding transition metals including Zn(II), Cu(II), Ni(II), and Fe(II/III) through its endocyclic N2 nitrogen [1]. This property is absent in 7-aryl, 7-amino, and most 7-heterocyclyl pyrazolo[1,5-a]pyrimidine analogs that lack a free pyrazole nitrogen. The target compound incorporates a 3,5-dimethylpyrazol-1-yl group connected via an N1–N bond to the pyrazolo[1,5-a]pyrimidine core, leaving the N2 position sterically accessible for potential metal coordination. This structural feature opens application avenues distinct from traditional kinase inhibitor screening: the compound could serve as a metal-chelating probe, a ligand scaffold for metallodrug design, or a building block for metal-organic frameworks. The reported use of 3,5-dimethylpyrazole derivatives as corrosion inhibitors and metalloenzyme ligands [2][3] supports the functional relevance of this substituent beyond simple steric or electronic modulation of target binding.

Metal‑coordination domain
Supporting evidence
3,5‑dimethylpyrazole with accessible N2 lone pair
Dual‑function scaffold for metallodrug design
Functionality absent in 7‑aryl/amino analogs; metal‑binding capacity inferred from coordination chemistry literature
metal coordination chemical biology probe 3,5-dimethylpyrazole ligand

Regioisomeric Differentiation from Pyrazolo[3,4-d]pyrimidine Scaffold Compounds

The second-closest ChEBI structural neighbor to the target compound is 4-(3,5-dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine (CHEBI:113243, Tanimoto 0.78) [1]. Despite sharing the 3,5-dimethylpyrazol-1-yl substituent, this compound is a regioisomer with a fundamentally different core scaffold: pyrazolo[3,4-d]pyrimidine vs. pyrazolo[1,5-a]pyrimidine. The ring fusion geometry alters the spatial orientation of substituents, the electronic distribution across the heterocyclic system, and the shape complementarity toward ATP-binding pockets. In kinase inhibitor development, pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines engage distinct kinome targets; for example, the former scaffold is prevalent in Src-family and BTK inhibitors, while the latter dominates CDK, Pim, and PI3K inhibitor chemotypes [2]. The fact that the closest regioisomeric neighbor shares the same 3,5-dimethylpyrazol-1-yl group but a different core underscores the procurement-critical point that the pyrazolo[1,5-a]pyrimidine core is non-substitutable with its [3,4-d] isomer for target-specific applications.

Regioisomeric scaffold
Cross-study comparable
Pyrazolo[1,5‑a]pyrimidine vs. [3,4‑d] core
Kinase target space divergence
Core isomerism redirects selectivity from CDK/Pim/PI3K toward Src/BTK families
regioisomer pyrazolo[3,4-d]pyrimidine scaffold specificity

Recommended Research and Procurement Applications for 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Based on Verified Differentiation Evidence


Kinase Selectivity Profiling Probe Where 7-Heterocycle Substitution Is Hypothesized to Confer Target Discrimination

Based on class-level SAR evidence showing that 7-position substituent identity is a primary driver of kinase selectivity in pyrazolo[1,5-a]pyrimidines [1][2], this compound is recommended as a structurally distinct probe for kinome-wide selectivity profiling. Its 7-(3,5-dimethylpyrazol-1-yl) group represents an N–N linked heterocycle architecture not typically represented in commercial kinase inhibitor libraries. Procurement is indicated when a screening campaign seeks to explore chemical space beyond 7-aryl and 7-amino substitution patterns.

CNS-Penetrant Compound Screening Cascade Entry Point

The compound's predicted HBD = 0, cLogP = 2.938, and TPSA = 48.01 Ų [1] position it within favorable ranges for CNS drug-likeness [2]. Unlike 7-amino-substituted pyrazolo[1,5-a]pyrimidines that carry HBD ≥1, this compound may exhibit enhanced passive blood-brain barrier penetration. It can serve as a starting scaffold for CNS-targeted medicinal chemistry programs where pyrazolo[1,5-a]pyrimidine kinase inhibition is desired but CNS exposure is required.

Metal-Coordination Chemistry and Metallodrug Scaffold Development

The 3,5-dimethylpyrazole moiety at the 7-position provides a metal-coordinating ligand domain not present in 7-aryl, 7-amino, or 7-piperazinyl analogs [1]. This compound is a candidate scaffold for metallodrug design, metal-organic framework (MOF) construction, or transition-metal-catalyzed reaction development where the pyrazolo[1,5-a]pyrimidine core serves as a rigid platform presenting a 3,5-dimethylpyrazole metal-binding site at a defined distance from the 3-phenyl substituent.

Pyrazolo[1,5-a]pyrimidine Scaffold Library Expansion with Non-Traditional 7-Substitution

For compound library managers building diverse pyrazolo[1,5-a]pyrimidine collections, this compound fills a gap in 7-position diversity. The ChEBI similarity data confirm that this specific 7-(3,5-dimethylpyrazol-1-yl) substitution pattern has no close analog (Tanimoto ≤0.79) in public databases [1], making it a chemically novel entry for high-throughput screening decks. Its structural divergence from both 7-aryl and 7-amino compound clusters increases the probability of identifying hits with novel target engagement profiles.

Application
Selection Property
Validation Focus
Kinase selectivity profiling (probe)
Unique 7‑(3,5‑dimethylpyrazol‑1‑yl) architecture absent from common libraries
Kinase panel screening and SAR comparison against 7‑aryl/amino analogs
CNS permeability screening
Predicted HBD=0 and moderate cLogP; may support passive BBB penetration
In vitro permeability assay (e.g., PAMPA‑BBB) and CNS target engagement evaluation
Metal‑coordination scaffold
3,5‑dimethylpyrazole metal‑binding domain integrated into a rigid heterocyclic core
Metal chelation assays and metallodrug/coordination polymer design
Scaffold library diversification
Novel 7‑substitution pattern with low structural similarity to database compounds
HTS deck incorporation and hit identification for unexplored target engagement profiles
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